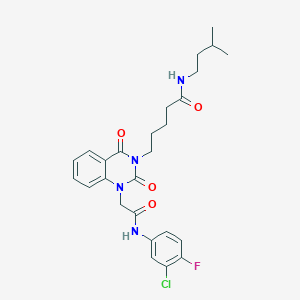

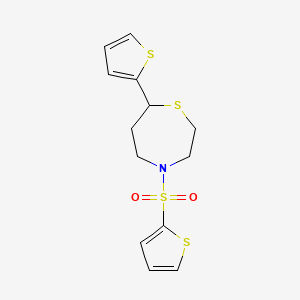

![molecular formula C16H11N3O3 B2646551 (Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one CAS No. 303124-73-4](/img/structure/B2646551.png)

(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one, also known as BDHQ, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields. BDHQ is a quinoline derivative that exhibits interesting biological activities, making it a promising candidate for drug development and other scientific research applications.

Scientific Research Applications

Fluorescent Probes for Biological Applications

Quinoline derivatives have been explored for their potential as fluorescent probes, particularly for sensing biological zinc (Zn(II)) ions. For instance, Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, exhibiting significant fluorescence enhancements upon Zn(II) coordination, highlighting their utility in selective and reversible biological Zn(II) detection. These compounds, due to their low background fluorescence and high emissive Zn(II) complexes, offer improved specificity for Zn(II) over other metal ions, making them suitable for in vivo applications (Nolan et al., 2005). Similarly, McQuade and Lippard (2010) synthesized cell-trappable fluorescent probes for Zn(II), further emphasizing the role of quinoline derivatives in biological imaging and metal ion detection (McQuade & Lippard, 2010).

Antitumor and Antioxidant Activities

Quinoline-3-carbaldehyde hydrazones have been investigated for their cytotoxic properties against various human tumor cell lines. Korcz et al. (2018) reported that certain benzotriazole-containing quinolines exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents. The study identified compounds with selective activity against pancreas cancer and cervical cancer cell lines, indicating the promise of quinoline derivatives in developing novel anticancer therapies (Korcz et al., 2018).

Chemosensors for Metal Ion Detection

Quinoline-benzothiazole-based chemosensors have been developed for the rapid detection of metal ions, such as indium (In3+), demonstrating the versatility of quinoline derivatives in environmental monitoring and analytical chemistry. Shaji and Kumar (2022) highlighted the synthesis of a probe capable of detecting In3+ ions efficiently, indicating the potential of such compounds in the development of sensitive and selective chemosensors for various applications (Shaji & Kumar, 2022).

Antibacterial Agents

Quinoline derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the broad spectrum of biological activities associated with these compounds. Jayanna et al. (2013) synthesized novel quinoline derivatives and screened them for antibacterial and antioxidant activities, finding some compounds to exhibit potent antibacterial activity, highlighting their potential as antibacterial agents (Jayanna et al., 2013).

properties

IUPAC Name |

5-(1,3-benzodioxol-5-yldiazenyl)quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-13-5-4-12(11-2-1-7-17-16(11)13)19-18-10-3-6-14-15(8-10)22-9-21-14/h1-8,20H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZMXUBQJJRZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)

![3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2646471.png)

![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)

![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)

![4-(2-Hydroxyethyl)-N-[phenyl(phenylimino)methyl]piperazine-1-carbothioamide](/img/structure/B2646483.png)

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2646486.png)